![molecular formula C11H14N2O4 B1447104 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde CAS No. 1807982-45-1](/img/structure/B1447104.png)
4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde
Overview
Description
4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde, also known as HOP, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a piperazine ring and a pyran ring, which gives it unique properties that make it useful in various fields of research.
Scientific Research Applications
Biomedical Applications
Regulation of Inflammatory Diseases: This compound has shown promise in the biomedical field, particularly in the regulation of inflammatory diseases. Docking studies suggest its potential effectiveness in interacting with biological targets related to inflammation .
Organic Synthesis
Synthesis of Nitrogen-Containing Heterocyclic Systems: The compound is utilized in the synthesis of 1,2-diketones through condensation with arylglyoxals. This process is significant for creating nitrogen-containing heterocyclic systems that include the 3-hydroxypyran-4-one moiety, which is valuable in various organic synthesis applications .
Material Science
Creation of Diverse Molecular Structures: In material science, the compound is part of multicomponent reactions that are efficient in creating diverse molecular structures. This approach is noted for its enhanced efficiency, reduced waste, and high atom economy, which are critical factors in sustainable material development .
properties
IUPAC Name |
4-[(5-hydroxy-4-oxopyran-2-yl)methyl]piperazine-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-8-13-3-1-12(2-4-13)6-9-5-10(15)11(16)7-17-9/h5,7-8,16H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXRLZXBKKWHTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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